

Spectroscopic Profile of Triazolo[1,5-a]pyrimidine: A Technical Guide

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Compound of Interest

Compound Name: [1,2,4]Triazolo[1,5-a]pyrimidine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental spectroscopic data for the parent triazolo[1,5-a]pyrimidine molecule. The information herein is essential for the characterization and quality control of this important heterocyclic scaffold, which is a key building block in the development of novel therapeutics.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for triazolo[1,5-a]pyrimidine (CAS Number: 275-02-5; Molecular Formula: $C_5H_4N_4$).^[1] This information is critical for confirming the identity and purity of the compound. The data is compiled from established spectral databases and literature sources.^[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H NMR Spectral Data of Triazolo[1,5-a]pyrimidine

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
Data not explicitly available in search results	H-2		
Data not explicitly available in search results	H-5		
Data not explicitly available in search results	H-6		
Data not explicitly available in search results	H-7		

Note: Specific chemical shifts and coupling constants for the parent compound are cataloged and available through spectral databases such as SpectraBase, originating from the work of W. W. Paudler at Ohio University.[\[1\]](#)

Table 2: ^{13}C NMR Spectral Data of Triazolo[1,5-a]pyrimidine

Chemical Shift (δ) ppm	Assignment
Data not explicitly available in search results	C-2
Data not explicitly available in search results	C-5
Data not explicitly available in search results	C-6
Data not explicitly available in search results	C-7
Data not explicitly available in search results	C-8a

Note: The ^{13}C NMR spectral data for the parent compound is available through spectral databases, with the original source attributed to W. W. Paudler, Ohio University.[\[1\]](#)

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands of Triazolo[1,5-a]pyrimidine

Wavenumber (cm ⁻¹)	Intensity	Assignment
Data not explicitly available in search results	C-H stretching	
Data not explicitly available in search results	C=N stretching	
Data not explicitly available in search results	C=C stretching	
Data not explicitly available in search results	Ring vibrations	

Note: The FT-IR spectrum, typically recorded as a KBr wafer, is available in spectral databases. [\[1\]](#)

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of Triazolo[1,5-a]pyrimidine

m/z	Relative Intensity (%)	Assignment
120	Data not explicitly available	[M] ⁺ (Molecular Ion)
Data not explicitly available	Fragmentation Products	

Note: The mass spectrum, often obtained via Gas Chromatography-Mass Spectrometry (GC-MS), is available in spectral databases. [\[1\]](#) The molecular weight of triazolo[1,5-a]pyrimidine is 120.11 g/mol. [\[1\]](#)

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above. These protocols are based on standard practices for the analysis of

heterocyclic organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of triazolo[1,5-a]pyrimidine is dissolved in 0.5-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl_3) or dimethyl sulfoxide- d_6 (DMSO-d_6), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal reference standard (δ 0.00 ppm).
- **Instrumentation:** ^1H and ^{13}C NMR spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.
- **^1H NMR Spectroscopy:**
 - **Pulse Program:** A standard single-pulse experiment is used.
 - **Spectral Width:** Approximately 12-16 ppm.
 - **Number of Scans:** 16 to 64 scans are typically acquired to ensure a good signal-to-noise ratio.
 - **Relaxation Delay:** A relaxation delay of 1-2 seconds is used between scans.
- **^{13}C NMR Spectroscopy:**
 - **Pulse Program:** A proton-decoupled pulse program (e.g., zgpg30) is used to simplify the spectrum to singlets for each carbon.
 - **Spectral Width:** Approximately 0-160 ppm.
 - **Number of Scans:** A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of the ^{13}C isotope.
 - **Relaxation Delay:** A relaxation delay of 2-5 seconds is employed.

Infrared (IR) Spectroscopy

- **Sample Preparation (KBr Pellet Method):**

- A small amount of triazolo[1,5-a]pyrimidine (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
- The mixture is then compressed into a thin, transparent pellet using a hydraulic press.
- Instrumentation: An FT-IR spectrometer is used for analysis.
- Data Acquisition:
 - A background spectrum of the empty sample compartment is recorded.
 - The KBr pellet containing the sample is placed in the sample holder.
 - The spectrum is typically recorded over a range of 4000 to 400 cm^{-1} with a resolution of 4 cm^{-1} . Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.

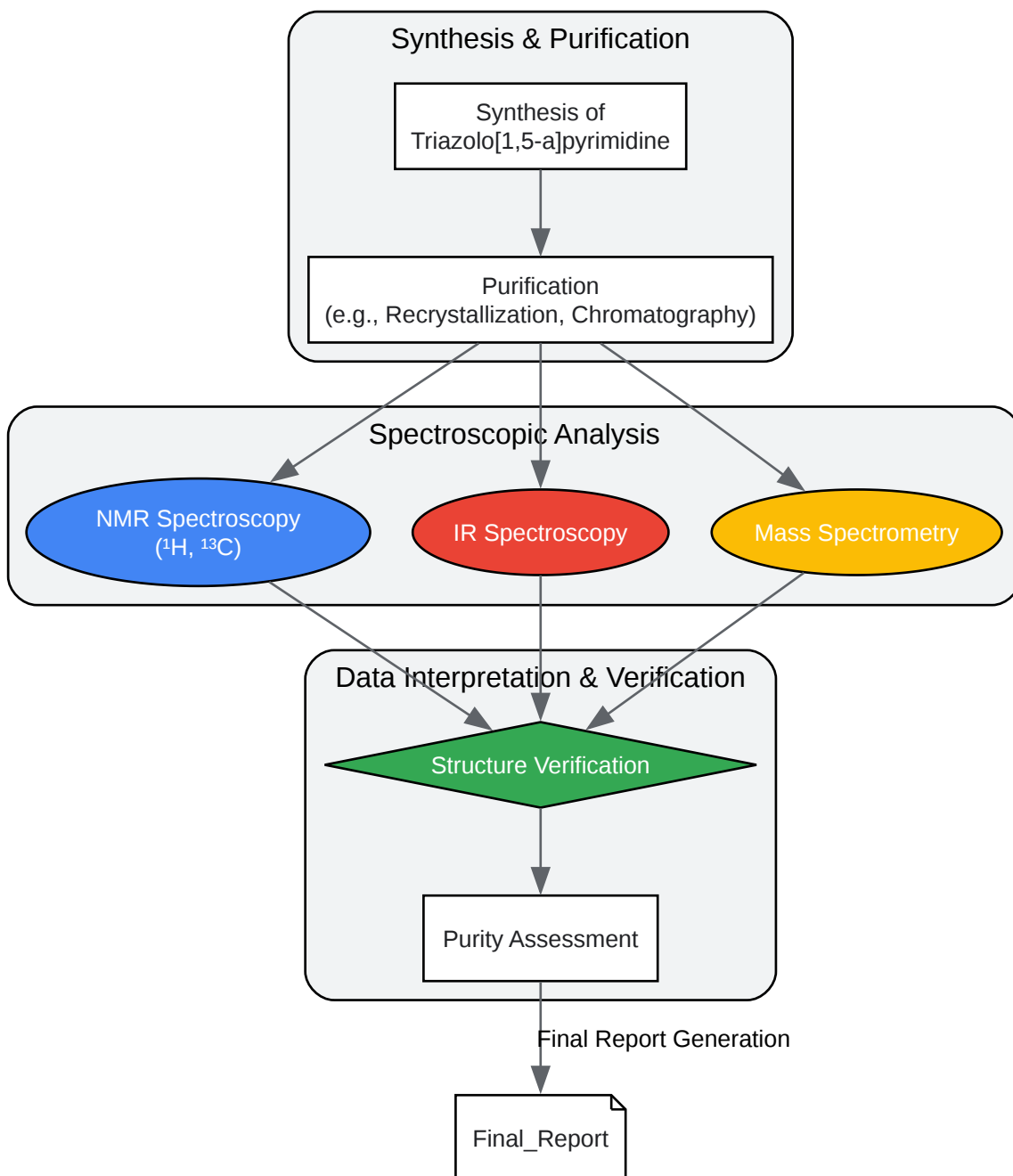
Mass Spectrometry (MS)

- Sample Preparation: A dilute solution of triazolo[1,5-a]pyrimidine is prepared by dissolving a small amount of the sample in a volatile organic solvent, such as methanol or acetonitrile.
- Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation, is used. Electron ionization (EI) is a common ionization method for this type of molecule.
- Data Acquisition (EI Mode):
 - Ionization Energy: A standard electron energy of 70 eV is used to induce ionization and fragmentation.
 - Mass Range: The instrument is set to scan a mass-to-charge (m/z) ratio range appropriate for the compound, typically from m/z 40 to 300.
 - Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the characteristic fragmentation pattern.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound like triazolo[1,5-a]pyrimidine.



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Caption: General workflow for the synthesis and spectroscopic characterization of triazolo[1,5-a]pyrimidine.

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References

- 1. 1,2,4-Triazolo(1,5-a)pyrimidine | C₅H₄N₄ | CID 636456 - PubChem [pubchem.ncbi.nlm.nih.gov]
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